4-(Aminomethyl)-3-cyclopropoxy-N-methylbenzamide
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Overview
Description
4-(Aminomethyl)-3-cyclopropoxy-N-methylbenzamide is an organic compound with a complex structure that includes an aminomethyl group, a cyclopropoxy group, and a N-methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-3-cyclopropoxy-N-methylbenzamide typically involves multiple steps. One common approach is to start with the appropriate benzamide derivative and introduce the aminomethyl group through a nucleophilic substitution reaction. The cyclopropoxy group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent. The final product is obtained after purification and characterization .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations. The scalability of the process is also a key consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-3-cyclopropoxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
4-(Aminomethyl)-3-cyclopropoxy-N-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-3-cyclopropoxy-N-methylbenzamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the cyclopropoxy group may enhance its binding affinity. The N-methylbenzamide moiety can interact with hydrophobic pockets in proteins, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzoic acid: Shares the aminomethyl group but lacks the cyclopropoxy and N-methylbenzamide moieties.
4-(Aminomethyl)pyridine: Contains an aminomethyl group attached to a pyridine ring instead of a benzamide structure
Uniqueness
4-(Aminomethyl)-3-cyclopropoxy-N-methylbenzamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16N2O2 |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
4-(aminomethyl)-3-cyclopropyloxy-N-methylbenzamide |
InChI |
InChI=1S/C12H16N2O2/c1-14-12(15)8-2-3-9(7-13)11(6-8)16-10-4-5-10/h2-3,6,10H,4-5,7,13H2,1H3,(H,14,15) |
InChI Key |
JXTVPFDNGDMTLE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)CN)OC2CC2 |
Origin of Product |
United States |
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